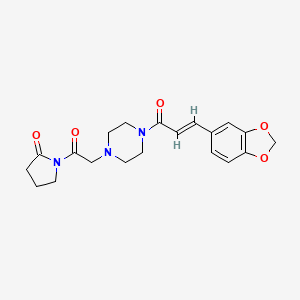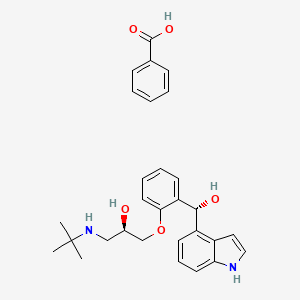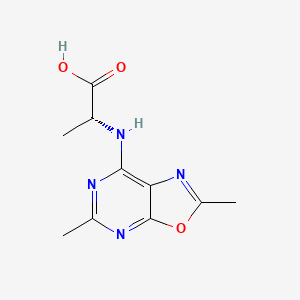
Alanine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)-, D-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alanine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)-, D- is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that combines an alanine moiety with a dimethyloxazolo-pyrimidine ring system. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Alanine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)-, D- typically involves multi-step organic reactions. One common method includes the condensation of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux conditions in xylene, followed by the addition of a base to afford the desired product . The reaction conditions often require precise temperature control and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for temperature and pressure regulation is common to maintain consistency and efficiency in production. Additionally, purification processes such as crystallization and chromatography are employed to isolate the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Alanine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)-, D- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolo-pyrimidine derivatives, while reduction can lead to the formation of reduced pyrimidine compounds.
Wissenschaftliche Forschungsanwendungen
Alanine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)-, D- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Alanine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)-, D- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interfere with cellular pathways, leading to altered cell cycle progression and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its role as a CDK2 inhibitor with significant anticancer properties.
Pyrido[2,3-d]pyrimidine: Exhibits a wide range of biological activities, including antimicrobial and anti-inflammatory effects.
Uniqueness
Alanine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)-, D- stands out due to its unique combination of an alanine moiety with a dimethyloxazolo-pyrimidine ring system. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
102248-95-3 |
|---|---|
Molekularformel |
C10H12N4O3 |
Molekulargewicht |
236.23 g/mol |
IUPAC-Name |
(2R)-2-[(2,5-dimethyl-[1,3]oxazolo[5,4-d]pyrimidin-7-yl)amino]propanoic acid |
InChI |
InChI=1S/C10H12N4O3/c1-4(10(15)16)11-8-7-9(13-5(2)12-8)17-6(3)14-7/h4H,1-3H3,(H,15,16)(H,11,12,13)/t4-/m1/s1 |
InChI-Schlüssel |
XTRGZFPYBZDSAM-SCSAIBSYSA-N |
Isomerische SMILES |
CC1=NC(=C2C(=N1)OC(=N2)C)N[C@H](C)C(=O)O |
Kanonische SMILES |
CC1=NC(=C2C(=N1)OC(=N2)C)NC(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


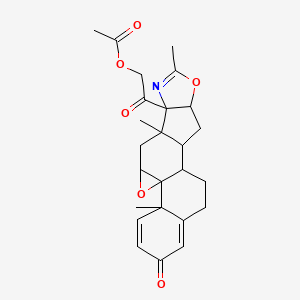
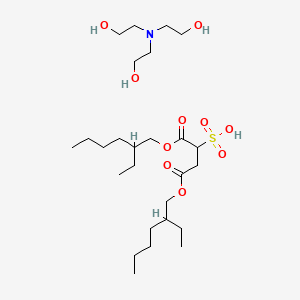
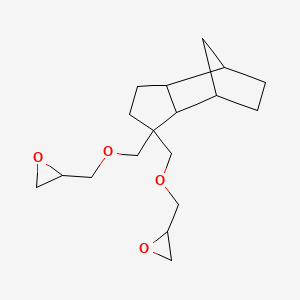
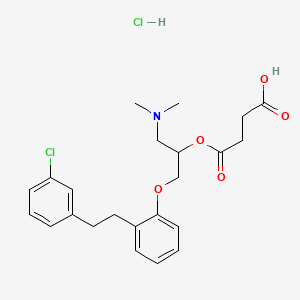
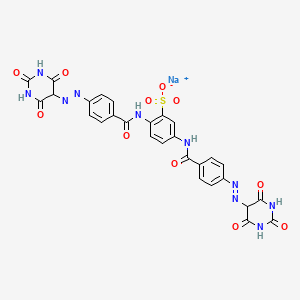
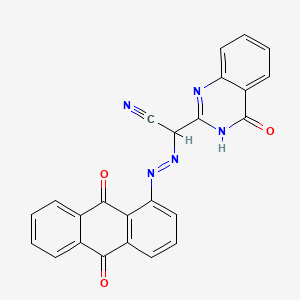
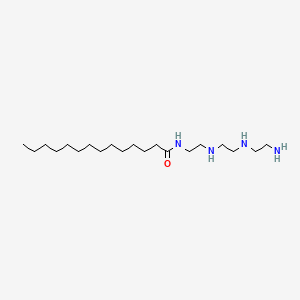
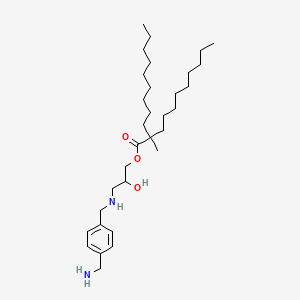
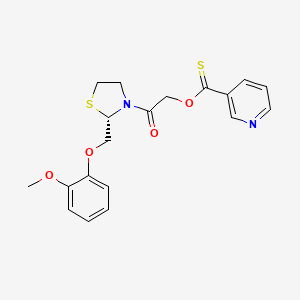
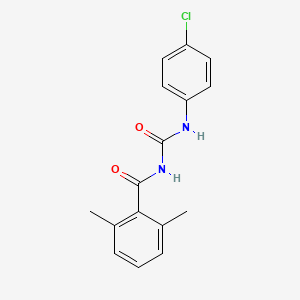
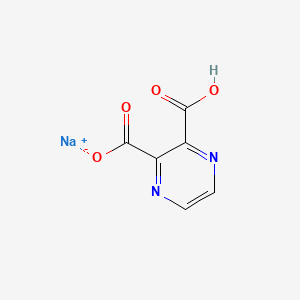
![2'-[(2-Chlorophenyl)amino]-6'-(ethylhexylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B15182817.png)
